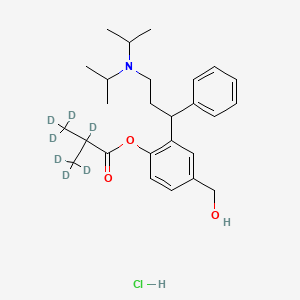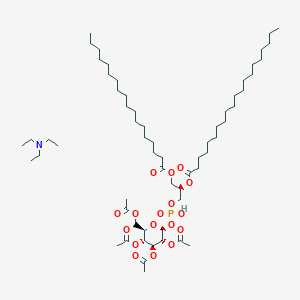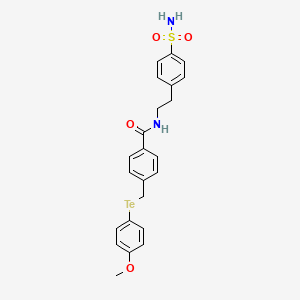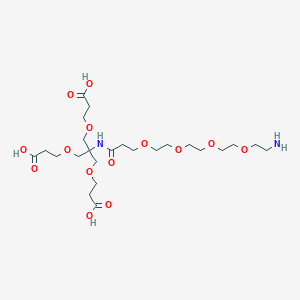
Antileishmanial agent-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-12 is a compound used in the treatment of leishmaniasis, a group of diseases caused by protozoan parasites of the genus Leishmania. These diseases are prevalent in tropical and subtropical regions and can manifest in cutaneous, mucocutaneous, and visceral forms. The compound has shown significant efficacy in inhibiting the growth and proliferation of Leishmania parasites, making it a valuable tool in combating this neglected tropical disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-12 typically involves the preparation of thiourea derivatives. One common method includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The yields of these reactions can range from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Antileishmanial agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
科学的研究の応用
Antileishmanial agent-12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of thiourea derivatives and their reactivity.
Biology: It is used to study the life cycle and pathogenicity of Leishmania parasites.
Medicine: It is used in the development of new antileishmanial drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Antileishmanial agent-12 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the N-myristoyltransferase enzyme, which is essential for the survival and proliferation of the parasite. By inhibiting this enzyme, this compound disrupts the synthesis of essential proteins and lipids, leading to the death of the parasite .
類似化合物との比較
Similar Compounds
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: A phospholipid drug used as an oral treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used as an antiprotozoal agent.
Uniqueness
Antileishmanial agent-12 is unique in its specific targeting of the N-myristoyltransferase enzyme, which is not a common target for other antileishmanial drugs. This specificity allows for a more targeted approach to treatment, potentially reducing side effects and increasing efficacy .
特性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
InChIキー |
OQTMIDIYWCZMCR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)




![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)






